![molecular formula C17H20O6 B1251910 Oleuropein (dialdehyde form)](/img/structure/B1251910.png)
Oleuropein (dialdehyde form)
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Overview
Description
Oleuropein (dialdehyde form) is an enal, a member of catechols, a dialdehyde and a carboxylic ester. It has a role as a plant metabolite. It derives from a hydroxytyrosol.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Oleuropein, particularly its dialdehyde form, has demonstrated potent antioxidant and anti-inflammatory activities. A study by Vougogiannopoulou et al. (2014) highlights its inhibitory potential on 5-lipoxygenase, an enzyme catalyzing pro-inflammatory leukotrienes, suggesting its application as an anti-inflammatory agent (Vougogiannopoulou et al., 2014). Paiva-Martins et al. (2010) also reported that 3,4-dihydroxyphenylethanol-elenolic acid dialdehyde, a derivative of oleuropein, significantly protects red blood cells from oxidative hemolysis (Paiva‐Martins et al., 2010).
Neuroprotective Effects
Oleuropein has shown promising neuroprotective effects in various studies. Khalatbary and Ahmadvand (2012) found that oleuropein significantly reduced secondary injury in a spinal cord injury model in rats, suggesting its potential in treating or preventing neurological damage (Khalatbary & Ahmadvand, 2012).
Cardioprotective Properties
Research indicates that oleuropein offers cardioprotection in various models. A study by Nekooeian et al. (2014) demonstrated that oleuropein reduced oxidative stress and offered cardioprotection in a rat model of type 2 diabetes and renal hypertension (Nekooeian et al., 2014).
Anticancer Activities
Oleuropein has been explored for its potential anticancer activities. John et al. (2019) reported that oleuropein might prevent skin tumor development through its antioxidant and apoptotic activities, indicating a possible role in cancer prevention or therapy (John et al., 2019).
Antidiabetic Effects
Al-azzawie and Alhamdani (2006) found that oleuropein supplementation significantly reduced hyperglycemia and oxidative stress in diabetic rabbits, suggesting its potential in managing diabetes mellitus (Al-azzawie & Alhamdani, 2006).
properties
Molecular Formula |
C17H20O6 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |
InChI |
InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2- |
InChI Key |
XLPXUPOZUYGVPD-SILLCRNTSA-N |
Isomeric SMILES |
C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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